molecular formula C14H11F3OS B6384259 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% CAS No. 1261909-84-5

5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384259
CAS RN: 1261909-84-5
M. Wt: 284.30 g/mol
InChI Key: BYNKUEUNPQNLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methylthiophenyl)-3-trifluoromethylphenol (MTPP) is an organic compound with a wide range of applications. It is a synthetic compound with a molecular weight of 246.26 g/mol and a melting point of 60-63°C. MTPP has been used in various fields such as agrochemicals, pharmaceuticals, and biochemistry. It is also used as an intermediate in the synthesis of a variety of compounds such as dyes, polymers, and other materials.

Scientific Research Applications

5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds such as dyes, polymers, and other materials. It is also used as a catalyst in the synthesis of organic compounds. 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and biochemicals. It has also been used in the synthesis of polymers and other materials.

Mechanism of Action

5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% acts as an electron donor in the Grignard reaction and as an electron acceptor in the reaction of an aldehyde or ketone with a trifluoromethyl phenol. In the Grignard reaction, the Grignard reagent donates electrons to the halogenated phenol, forming a new carbon-carbon bond. In the reaction of an aldehyde or ketone with a trifluoromethyl phenol, the trifluoromethyl phenol acts as an electron acceptor, forming a new carbon-carbon bond.
Biochemical and Physiological Effects
5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to have neuroprotective effects and to be able to reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. It is also easy to use and can be stored for long periods of time. However, it can be difficult to control the reaction conditions and the product may be contaminated with other compounds.

Future Directions

Future research on 5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% may focus on its potential applications in the pharmaceutical and agrochemical industries. It may also be used in the synthesis of polymers and other materials. In addition, further research may be conducted to explore its potential therapeutic effects and to identify new mechanisms of action. Finally, further research may be conducted to explore its potential toxicity and to identify new ways to reduce or eliminate its toxic effects.

Synthesis Methods

5-(2-Methylthiophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Grignard reaction, which involves the reaction of a halogenated phenol with a Grignard reagent. The reaction is carried out in an inert atmosphere and the product is isolated by chromatography. Another method is the reaction of an aldehyde or ketone with a trifluoromethyl phenol in the presence of a base. The reaction is carried out in an inert atmosphere and the product is isolated by column chromatography.

properties

IUPAC Name

3-(2-methylsulfanylphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3OS/c1-19-13-5-3-2-4-12(13)9-6-10(14(15,16)17)8-11(18)7-9/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNKUEUNPQNLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylthiophenyl)-3-trifluoromethylphenol

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